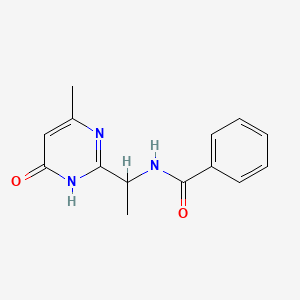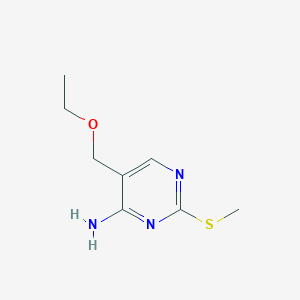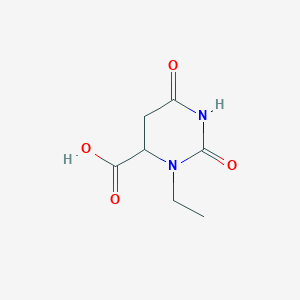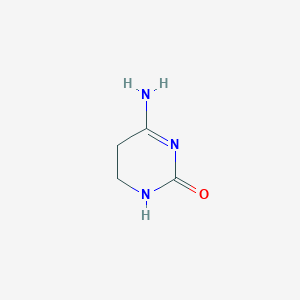
5,6-Dihydrocytosine
Übersicht
Beschreibung
5,6-Dihydrocytosine is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the saturation of the double bond between the fifth and sixth carbon atoms in the cytosine ring, resulting in a dihydro form. This modification can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrocytosine typically involves the hydrogenation of cytosine. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete hydrogenation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory hydrogenation process. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydrocytosine can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into 5,6-dihydrouracil.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, leading to products such as 5-iodo-5,6-dihydrocytosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Catalysts like Pd/C are used under hydrogen gas.
Substitution: Reagents such as iodine (I₂) for iodination reactions.
Major Products
Oxidation: 5,6-Dihydrouracil.
Reduction: More saturated cytosine derivatives.
Substitution: 5-iodo-5,6-dihydrocytosine.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydrocytosine has several applications in scientific research:
Chemistry: It serves as a model compound for studying the effects of saturation on nucleobase reactivity and stability.
Biology: It is used to investigate DNA repair mechanisms, particularly those involving the deamination of cytosine derivatives.
Medicine: Research into its potential role in mutagenesis and carcinogenesis, given its ability to form stable oxidation products.
Wirkmechanismus
The primary mechanism of action for 5,6-Dihydrocytosine involves its deamination to form 5,6-dihydrouracil. This reaction is facilitated by the nucleophilic addition of water to the C-4 position, followed by the elimination of an ammonium ion. The increased electrophilicity of the C-4 carbon in the dihydro form accelerates this process compared to unsaturated cytosine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylcytosine: A methylated form of cytosine that plays a crucial role in gene regulation.
5-Hydroxymethylcytosine: An oxidation product of 5-methylcytosine, often referred to as the sixth nucleobase.
Cytosine: The parent compound, a fundamental component of DNA and RNA.
Uniqueness
5,6-Dihydrocytosine is unique due to its saturated C-5 and C-6 bond, which significantly alters its chemical reactivity and biological interactions. This saturation increases the local electrophilicity of the C-4 carbon, making it more susceptible to nucleophilic attack and subsequent deamination. This property distinguishes it from other cytosine derivatives and makes it a valuable compound for studying DNA damage and repair mechanisms.
Eigenschaften
IUPAC Name |
4-amino-5,6-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-3-1-2-6-4(8)7-3/h1-2H2,(H3,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOVCZDHZSAAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978835 | |
| Record name | 6-Imino-1,4,5,6-tetrahydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-70-7 | |
| Record name | NSC46091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Imino-1,4,5,6-tetrahydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


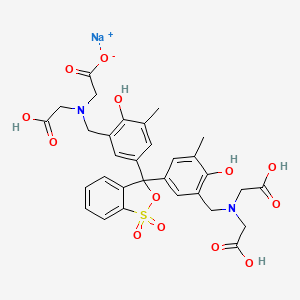


![1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B12922373.png)

![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl-](/img/structure/B12922382.png)




